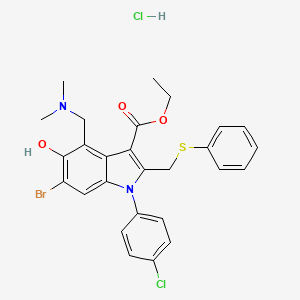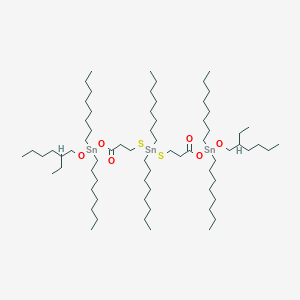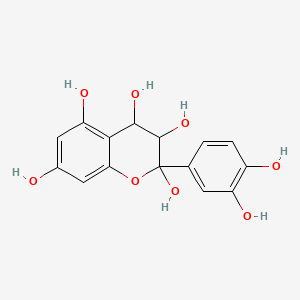
Flavan, 2,3,3',4,4',5,7-heptahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- is a polyphenolic compound belonging to the flavonoid family. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound is characterized by its multiple hydroxyl groups, which contribute to its potent antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- typically involves the condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA obtained from citrate produced by the tricarboxylic acid cycle . This leads to the formation of naringenin chalcone, a key precursor in flavonoid biosynthesis. The exact nature of the molecular species that undergo polymerization and the mechanism of assembly in proanthocyanidins are still under investigation .
Industrial Production Methods: Industrial production of flavonoids, including flavan, 2,3,3’,4,4’,5,7-heptahydroxy-, often involves the extraction from plant sources such as cocoa liquor, where C-glycosidic flavans can be isolated . Advanced techniques like chemoenzymatic synthesis and kinetic resolution are also employed to produce these compounds with high stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and electron transfer processes .
Common Reagents and Conditions: Common reagents used in the reactions of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound. These derivatives often exhibit enhanced or modified biological activities compared to the original compound .
Aplicaciones Científicas De Investigación
Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge free radicals . In biology, it is investigated for its role in plant defense mechanisms against abiotic and biotic stress . In medicine, it is explored for its potential anti-inflammatory, anticancer, and antimicrobial activities . Industrially, it is used in the production of functional foods and nutraceuticals due to its health-promoting properties .
Mecanismo De Acción
The mechanism of action of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of signaling pathways such as the PI3K-Akt signaling pathway and the TNF signaling pathway . The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include other flavonoids such as catechin, epicatechin, and gallocatechin . These compounds share a common benzopyran skeleton but differ in the number and position of hydroxyl groups.
Uniqueness: What sets flavan, 2,3,3’,4,4’,5,7-heptahydroxy- apart from its counterparts is its high degree of hydroxylation, which enhances its antioxidant capacity and biological activity . This makes it a particularly potent compound for various applications in health and industry.
Propiedades
Número CAS |
64296-43-1 |
|---|---|
Fórmula molecular |
C15H14O8 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol |
InChI |
InChI=1S/C15H14O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-14,16-22H |
Clave InChI |
RSIWDPWARBOFLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2(C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


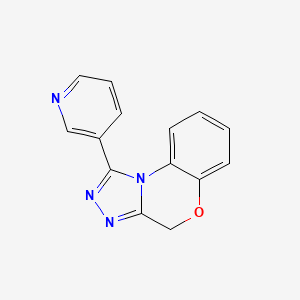
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

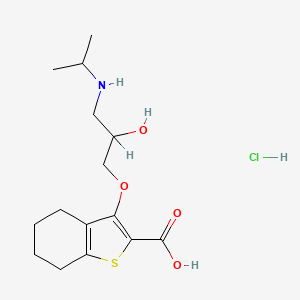

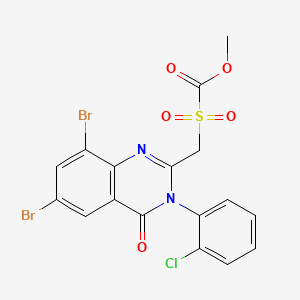
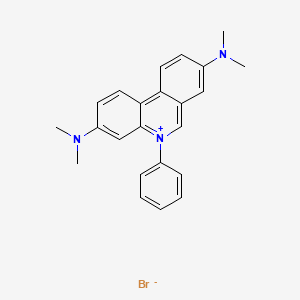

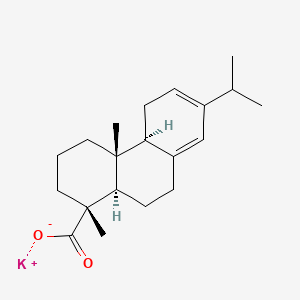
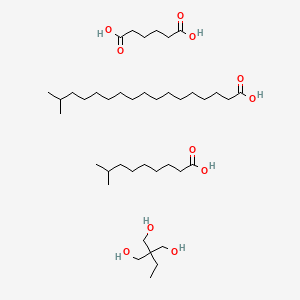
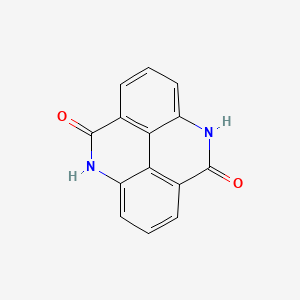
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
